molecular formula C23H29N3O2 B2839398 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922114-92-9

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2839398
CAS No.: 922114-92-9
M. Wt: 379.504
InChI Key: PWKAMJCBJXAZFF-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes an indoline moiety and a morpholine ring, allows it to participate in various chemical reactions and makes it a valuable compound in drug synthesis, molecular studies, and material science investigations.

Preparation Methods

The synthesis of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholine ring: This step involves the reaction of the indoline derivative with a morpholine compound, often under reflux conditions in the presence of a suitable solvent.

    Final coupling with benzamide: The final step involves the coupling of the intermediate product with benzamide, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or indoline moieties, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases.

    Industry: It is used in material science for the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, but generally, the compound can modulate biological processes by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide include:

  • 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
  • 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

These compounds share structural similarities but differ in the nature of the substituent attached to the indoline moiety

Properties

IUPAC Name

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17-5-3-4-6-20(17)23(27)24-16-22(26-11-13-28-14-12-26)18-7-8-21-19(15-18)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAMJCBJXAZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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